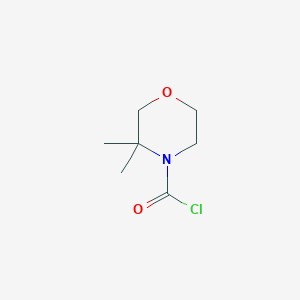

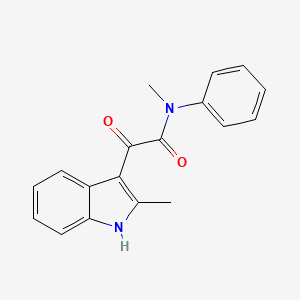

![molecular formula C26H25N3O3 B2515508 2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide CAS No. 932523-11-0](/img/structure/B2515508.png)

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and evaluated for various therapeutic applications, including antiviral, anticancer, and neuroprotective effects. These compounds are part of a broader class of quinoline derivatives that have been extensively studied for their potential in treating diseases and as inhibitors for specific enzymes related to disease progression .

Synthesis Analysis

The synthesis of anilidoquinoline derivatives involves multiple steps, including acylation, ethylation, reduction, and cyclization reactions. For example, the synthesis of a related compound, N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, was achieved through a new route with an overall yield of 46% and a purity of >99% as confirmed by HPLC . Another synthesis route for a similar compound involved the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods . These methods highlight the complexity and the need for precise conditions to obtain the desired anilidoquinoline derivatives with high purity and yield.

Molecular Structure Analysis

The molecular structure of anilidoquinoline derivatives is characterized by the quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. Substitutions on this core, such as methoxy groups, cyano groups, and acetamide linkages, play a crucial role in the biological activity and the specificity of these compounds towards their targets. Molecular modeling studies have been used to design compounds that mimic the substructure of key biomolecules, such as methyltetrahydrofolate, to inhibit enzymes like methionine synthase . The precise arrangement of these functional groups is essential for the compound's ability to bind to its target with high affinity.

Chemical Reactions Analysis

Anilidoquinoline derivatives undergo various chemical reactions that are essential for their biological activity. For instance, the cyclization reactions are critical for forming the quinoline core, which is fundamental to the compound's function. The introduction of functional groups through reactions such as acylation and ethylation is also crucial for the final activity of the compound. These reactions are carefully optimized to ensure the correct placement of functional groups, which is necessary for the desired therapeutic effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives, such as solubility, stability, and melting point, are influenced by the substituents on the quinoline core. These properties are important for the compound's bioavailability and pharmacokinetics. For example, the presence of a methoxy group can increase the lipophilicity of the compound, potentially enhancing its ability to cross the blood-brain barrier, as seen with N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine . The stability of these compounds under physiological conditions is also a critical factor in their therapeutic efficacy.

Scientific Research Applications

Therapeutic Applications in Japanese Encephalitis

A study by Ghosh et al. (2008) discusses the therapeutic efficacy of a novel anilidoquinoline derivative in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro, showing a decrease in viral load and an increase in survival rates in virus-infected mice when treated with this derivative Ghosh et al., 2008.

Structural Aspects and Fluorescence Properties

Research by Karmakar et al. (2007) investigates the structural aspects of two amide-containing isoquinoline derivatives. The study focuses on their interaction with mineral acids, resulting in gels or crystalline solids, and examines the fluorescence properties of these compounds Karmakar et al., 2007.

Comparative Metabolism in Human and Rat Liver Microsomes

Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes. This research provides insights into the metabolic pathways of similar compounds, contributing to a better understanding of their biotransformation Coleman et al., 2000.

Cytotoxic Evaluation of Quinoline Derivatives

Zhao et al. (2005) describe the synthesis and cell growth inhibition of certain 4-anilino-2-phenylquinoline derivatives, highlighting the potential of these compounds for cancer therapy due to their significant cytotoxicity against a range of cancer cells Zhao et al., 2005.

Antimicrobial Activity of Quinazolinone Derivatives

A study by Habib et al. (2013) explores the synthesis of novel quinazolinone derivatives and their antimicrobial activity, indicating the potential of these compounds in combating microbial infections Habib et al., 2013.

properties

IUPAC Name |

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-18-8-11-22(12-9-18)28-25(30)17-29-24-15-23(32-2)13-10-19(24)14-20(26(29)31)16-27-21-6-4-3-5-7-21/h3-15,27H,16-17H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCMXSDZFMTPFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)

![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)

methylidene}anilinium iodide](/img/structure/B2515446.png)